molecular formula C14H12O4 B2815282 5-(Benzyloxy)-2-hydroxybenzoic acid CAS No. 16094-44-3

5-(Benzyloxy)-2-hydroxybenzoic acid

Cat. No.: B2815282
CAS No.: 16094-44-3
M. Wt: 244.246
InChI Key: PNERJPORNFOLIT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydroxybenzoic acid (CAS: 67127-91-7, 2100-31-4) is a benzoic acid derivative with a hydroxyl group at position 2 and a benzyloxy group at position 5. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.24 g/mol. This compound is primarily studied in synthetic organic chemistry and pharmaceutical research for its structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzyl alcohol in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

  • Esterification

    • Reactants: 2-hydroxybenzoic acid and benzyl alcohol
    • Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
    • Solvent: Anhydrous conditions, often using toluene or dichloromethane
    • Temperature: Reflux conditions (around 80-100°C)
    • Duration: Several hours to complete the reaction
  • Hydrolysis

    • Reactants: Benzyl ester of 2-hydroxybenzoic acid
    • Catalyst: Base such as sodium hydroxide or potassium hydroxide
    • Solvent: Aqueous or alcoholic medium
    • Temperature: Elevated temperatures (around 60-80°C)
    • Duration: Until complete hydrolysis is achieved

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of benzoquinones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-(Benzyloxy)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: Modulation of signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 2 and 5, affecting properties such as acidity (pKa), solubility, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Benzyloxy)-2-hydroxybenzoic acid 2-OH, 5-OBn C₁₄H₁₂O₄ 244.24 Lipophilic; potential prodrug candidate
5-Chloro-2-hydroxybenzoic acid 2-OH, 5-Cl C₇H₅ClO₃ 172.56 Higher acidity (Cl electron-withdrawing); antimicrobial applications
5-Bromo-2-hydroxybenzoic acid 2-OH, 5-Br C₇H₅BrO₃ 217.02 Used in synthesis of biofilm inhibitors
5-Methoxy-2-hydroxybenzoic acid 2-OH, 5-OMe C₈H₈O₄ 168.15 Reduced acidity (MeO electron-donating); intermediate in drug synthesis
5-Amino-2-hydroxybenzoic acid (Mesalamine) 2-OH, 5-NH₂ C₇H₇NO₃ 153.14 Anti-inflammatory (ulcerative colitis treatment); prone to Maillard reactions
5-Methyl-2-hydroxybenzoic acid 2-OH, 5-Me C₈H₈O₃ 152.15 Simple alkyl substituent; used in polymer chemistry
5-(Benzyloxy)-2-methylbenzoic acid 2-Me, 5-OBn C₁₅H₁₄O₃ 242.27 Methyl at C2 reduces hydrogen bonding; higher stability

Key Research Findings

  • Lipophilicity vs.
  • Substituent Effects on Acidity : Electron-withdrawing groups (Cl, Br) lower pKa (e.g., 5-chloro-2-hydroxybenzoic acid, pKa ~2.5), while electron-donating groups (OMe, NH₂) raise pKa .
  • Stability Challenges : Benzyloxy derivatives may undergo hydrolysis under acidic/alkaline conditions, requiring protective strategies during synthesis .

Biological Activity

5-(Benzyloxy)-2-hydroxybenzoic acid, also known as a benzyloxy derivative of salicylic acid, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H12O4C_{14}H_{12}O_4 and features both a hydroxyl group and a benzyloxy group attached to a benzene ring. The presence of these functional groups enhances its lipophilicity and membrane permeability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that it has antimicrobial effects against certain Gram-positive bacteria, such as Bacillus subtilis, and some fungi like Candida albicans .

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy. The minimal inhibitory concentrations (MIC) against various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Bacillus subtilis50
Escherichia coli>100
Candida albicans75

The compound shows selective activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure-activity relationship indicates that modifications to the benzyloxy group can enhance or reduce cytotoxicity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzyloxy derivatives, including this compound. The results indicated that while it had moderate activity against certain bacteria and fungi, structural modifications could enhance its efficacy .
  • Case Study on Antioxidant Properties : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in human cell lines, suggesting its potential for therapeutic use in oxidative stress-related diseases.

Q & A

Q. How can researchers optimize the synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid to improve yield and purity?

Basic Question (Synthesis Optimization)
To enhance synthesis efficiency, employ microwave-assisted methods with copper/zeolite catalysts, which reduce reaction time and improve regioselectivity . For intermediate purification, use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity . Key steps include:

  • Protection of hydroxyl groups : Benzyl ether protection under anhydrous conditions (e.g., benzyl bromide, K₂CO₃, DMF) .
  • Catalytic coupling : Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst .

Q. What strategies are effective in modifying the carboxylic acid group of this compound for enhanced bioactivity?

Advanced Question (Structural Modification)
Replace the carboxylic acid moiety with bioisosteres like tetrazole or acylsulfonamide groups to improve metabolic stability and target binding. For example:

  • Tetrazole replacement : React with NaN₃ and PPh₃ in DMF at 100°C for 12 hours .
  • Acylsulfonamide formation : Couple with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in pyridine .
    These modifications retain acidity while enhancing membrane permeability and reducing off-target interactions .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Basic Question (Characterization)

  • ¹H/¹³C NMR : Confirm regiochemistry and functional group integrity (e.g., benzyloxy protons at δ 4.8–5.2 ppm; carboxylic acid proton absent due to exchange) .
  • HPLC : Use a C18 column (MeCN:H₂O + 0.1% TFA) to assess purity (>98%) and monitor reaction progress .
  • IR Spectroscopy : Identify key bands (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹) .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

Advanced Question (Computational Analysis)

  • HOMO/LUMO Analysis : Calculate frontier molecular orbitals using DFT (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, the hydroxyl and carboxylic acid groups often act as HOMO-rich regions, making them reactive in hydrogen bonding .
  • Molecular Docking : Simulate interactions with targets like BCL-2 or MCL-1 proteins using AutoDock Vina. Prioritize derivatives with binding energies < -8 kcal/mol .

Q. What methods evaluate the antibacterial and biofilm inhibition potential of this compound derivatives?

Advanced Question (Bioactivity Testing)

  • MIC Assays : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines). Include DMSO as a negative control and ciprofloxacin as a positive control .
  • Biofilm Inhibition : Quantify using crystal violet staining after 24-hour exposure. Derivatives with sulfonamide substituents show 50–70% inhibition at 50 µM .

Q. How to achieve regioselective functionalization of the benzene ring in this compound derivatives?

Basic Question (Regioselectivity)

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., -OH) to position halogens or nitro groups at the para or meta sites. For bromination, employ Br₂ in acetic acid at 0°C .
  • Cross-Coupling Reactions : Leverage Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce amines at specific positions .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Question (Data Analysis)

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

Properties

IUPAC Name

2-hydroxy-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNERJPORNFOLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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